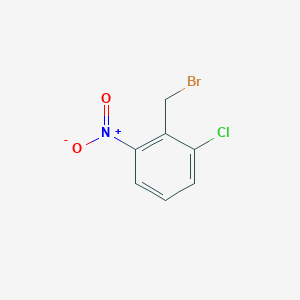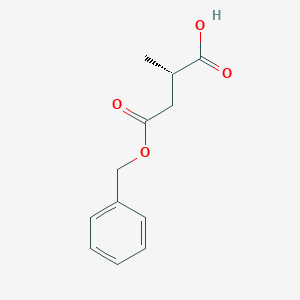
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of succinic acid and is characterized by the presence of a methyl ester group and a phenylmethyl group attached to the butanedioic acid backbone.
Preparation Methods
The synthesis of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) can be achieved through various synthetic routes. One common method involves the esterification of succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding butanediol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drug molecules and prodrugs.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. The succinic acid produced can enter the tricarboxylic acid (TCA) cycle, playing a role in cellular respiration and energy production .
Comparison with Similar Compounds
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid can be compared with other similar compounds such as:
Succinic acid: A dicarboxylic acid with similar structural features but lacking the ester and phenylmethyl groups.
Methyl succinate: An ester of succinic acid with a simpler structure, lacking the phenylmethyl group.
Ethyl phenylmethyl succinate: A similar ester with an ethyl group instead of a methyl group . The uniqueness of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) lies in its specific ester and phenylmethyl substitutions, which confer distinct chemical and physical properties.
Properties
CAS No. |
143225-26-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
VCTNZSZUTRPODK-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Synonyms |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
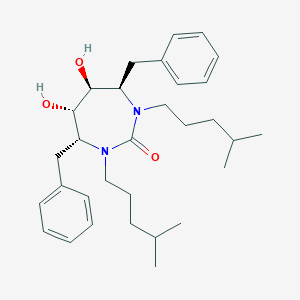
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
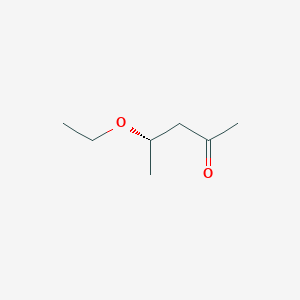
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
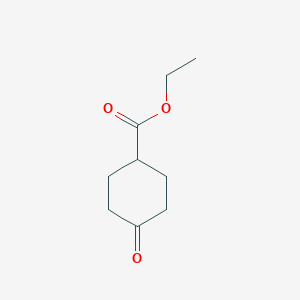
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
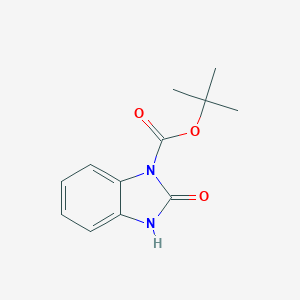
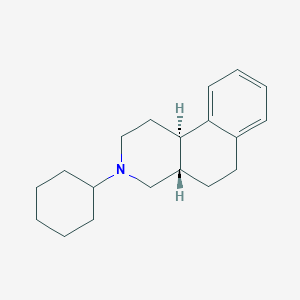
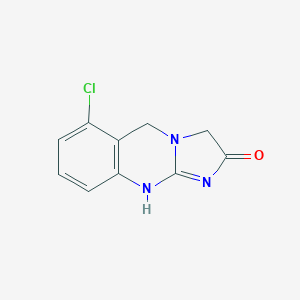
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
